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Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15543966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-O-
Methyl-D-glucopyranose (C₇H₁₄O₆, Molar Mass: 194.18 g/mol ), a methylated derivative of D-

glucose. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow for

spectroscopic analysis. This guide is intended to serve as a valuable resource for the

identification, characterization, and quality control of this compound in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates. In

solution, 3-O-Methyl-D-glucopyranose exists in equilibrium between its α and β anomeric

forms. This equilibrium can be studied by both ¹H and ¹³C NMR. At room temperature, the ratio

of α to β anomers is approximately 1:1.4.[1]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, offering

a clear fingerprint for both the α and β anomers. The chemical shifts are influenced by the

stereochemistry at the anomeric center (C1) and the presence of the methyl group at the C3

position.
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Table 1: ¹³C NMR Chemical Shifts (ppm) for 3-O-Methyl-D-glucopyranose Anomers

Carbon Atom β-anomer (D₂O)[2] α-anomer (D₂O, Predicted)

C1 97.1 ~93.2

C2 75.2 ~72.9

C3 87.0 ~84.8

C4 71.1 ~70.8

C5 77.2 ~73.1

C6 62.1 ~61.9

O-CH₃ 61.1 ~61.0

Note: Predicted values for the

α-anomer are based on typical

glycosylation and methylation

effects observed in

carbohydrate NMR.[3]

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-O-Methyl-D-glucopyranose is complex due to the significant

overlap of non-anomeric proton signals in the 3.0-4.0 ppm region.[4][5] The anomeric proton

(H1) is the most downfield-shifted ring proton and serves as a diagnostic signal to differentiate

between the α and β anomers. The methyl protons of the 3-O-methyl group typically appear as

a sharp singlet.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 3-O-Methyl-D-
glucopyranose (Predicted)
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Proton Anomer
Chemical Shift
(ppm)

Multiplicity
Coupling
Constants (Hz)

H1 α ~5.2 d J₁,₂ ≈ 3.7

H1 β ~4.6 d J₁,₂ ≈ 8.0

H2-H6 Both ~3.2 - 3.9 m -

O-CH₃ Both ~3.6 s -

Note: These are

expected values

based on

spectral data for

D-glucose and its

derivatives.[6][7]

The exact

chemical shifts

and coupling

constants can

vary with solvent

and temperature.

The coupling

constant of the

anomeric proton

is particularly

diagnostic: a

small value (~3-4

Hz) is

characteristic of

a cis (α)

relationship

between H1 and

H2, while a large

value (~8 Hz)

indicates a trans

(β) relationship.
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Experimental Protocol for NMR Spectroscopy
A standard protocol for the NMR analysis of monosaccharides like 3-O-Methyl-D-
glucopyranose is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of

deuterium oxide (D₂O). D₂O is the preferred solvent for carbohydrate analysis as it does not

obscure the carbohydrate signals, although it leads to the exchange of hydroxyl protons.[8]

Internal Standard: Add a small amount of a suitable internal standard, such as DSS (2,2-

dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid), for chemical shift

referencing (δ = 0.00 ppm).

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher) at a constant temperature (e.g., 298 K).

1D Spectra: Record standard 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra. For ¹³C spectra,

a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

2D Spectra (for full assignment): To resolve signal overlap and unambiguously assign all

resonances, a suite of 2D NMR experiments is recommended.[4][5]

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing

for the tracing of proton connectivity within each sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C

nuclei, linking the proton assignments to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, useful for confirming assignments and identifying

long-range connectivities.

TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a

monosaccharide residue, starting from a well-resolved proton signal like the anomeric

proton.[9]

Infrared (IR) Spectroscopy
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FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule. The IR spectrum of 3-O-Methyl-D-glucopyranose is

characterized by absorptions corresponding to hydroxyl, C-H, and C-O bonds.

Table 3: Characteristic IR Absorption Bands for 3-O-Methyl-D-glucopyranose

Wavenumber
(cm⁻¹)

Vibration Type Intensity Description

3600 - 3200 O-H stretching Strong, Broad

Characteristic of the

multiple hydroxyl

groups, broadened

due to extensive

hydrogen bonding.[10]

[11]

3000 - 2800 C-H stretching Medium

Includes stretches

from the pyranose ring

C-H bonds and the

methyl group C-H

bonds.[11][12]

1470 - 1350 C-H bending Medium
Vibrations from the

CH₂ and CH groups.

1200 - 950
"Fingerprint Region" /

C-O stretching
Strong, Complex

This region is highly

characteristic for

carbohydrates,

containing complex C-

O and C-C stretching

vibrations. It is often

referred to as the

"fingerprint region".

[13]

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)
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The KBr pellet method is a common technique for analyzing solid samples.[14][15]

Drying: Ensure both the sample and spectroscopy-grade potassium bromide (KBr) powder

are thoroughly dry, as water shows strong IR absorptions that can interfere with the

spectrum.[16][17] KBr can be dried in an oven and stored in a desiccator.

Mixing: Weigh approximately 1-2 mg of the 3-O-Methyl-D-glucopyranose sample and 100-

200 mg of dry KBr powder.[14]

Grinding: Grind the sample and KBr together in an agate mortar and pestle until a fine,

homogeneous powder is obtained. The particle size should be smaller than the wavelength

of the IR radiation to minimize scattering.[1]

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic

press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent

or translucent pellet.[17]

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-

IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A

background spectrum of a pure KBr pellet should also be recorded for correction.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Soft ionization techniques such as Electrospray Ionization (ESI) are commonly

used for polar molecules like carbohydrates, often detecting them as adducts with cations like

sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as protonated molecules ([M+H]⁺).[18]

Molecular Ion: For 3-O-Methyl-D-glucopyranose (C₇H₁₄O₆), the expected exact mass is

194.0790 g/mol . In ESI-MS, common adducts would be:

[M+H]⁺: m/z 195.0863

[M+Na]⁺: m/z 217.0682

[M+K]⁺: m/z 233.0421
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Fragmentation Pattern
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation

(CID), provide structural information by breaking the parent ion into smaller fragments. For

monosaccharides, fragmentation typically involves neutral losses of water (H₂O, 18 Da) and

cross-ring cleavages.[18][19] The presence of the methyl group can influence the

fragmentation pathways compared to unsubstituted glucose.

Table 4: Expected Key Fragment Ions in ESI-MS/MS of [M+H]⁺

m/z Value (Expected)
Neutral Loss / Fragment
Type

Description

177.0757 Loss of H₂O
Dehydration is a common

initial fragmentation step.

163.0601 Loss of CH₂O (Formaldehyde)
Fragmentation involving the

exocyclic C6 carbon.

133.0495 Loss of C₂H₄O₂
Cross-ring cleavage, a

diagnostic pathway for sugars.

115.0389 Loss of C₂H₄O₂ and H₂O Sequential fragmentation.

Note: The fragmentation of

carbohydrates is complex and

can yield numerous ions. The

values above represent

plausible high-abundance

fragments based on

established carbohydrate

fragmentation rules.[18][20]

Experimental Protocol for LC-ESI-MS
Liquid chromatography coupled with mass spectrometry is a powerful method for the analysis

of monosaccharides, often requiring derivatization to improve chromatographic retention and

ionization efficiency.
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Sample Preparation (Derivatization): While direct analysis is possible, derivatization with a

reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) is common.[21][22]

Dissolve a small amount of the sample (e.g., 50 µL of a 1 mg/mL solution) in an aqueous

methanolic solution.

Add a solution of PMP in methanol and an ammonia solution to catalyze the reaction.

Incubate the mixture (e.g., at 70°C for 60-90 minutes).

After cooling, neutralize the reaction and prepare for injection.

Chromatographic Separation (LC):

Column: Use a reversed-phase column (e.g., C18).

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous

buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.

Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.

Mass Spectrometry Detection (MS):

Ionization: Use Electrospray Ionization (ESI) in positive ion mode to detect [M+H]⁺ or

[M+Na]⁺ adducts.

MS Parameters: Optimize key parameters such as capillary voltage, drying gas

temperature, and flow rate.

Analysis Mode: Acquire full scan data to identify the parent ions. For structural

confirmation, perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to

collision-induced dissociation (CID) to generate a fragment ion spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a compound like 3-O-Methyl-D-glucopyranose.
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Spectroscopic Analysis Workflow for 3-O-Methyl-D-glucopyranose
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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